1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds, widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a methoxyethyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 4-position. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1H-indole with 2-methoxyethyl chloride in the presence of a base to introduce the methoxyethyl group. This is followed by formylation at the 4-position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These optimizations include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the primary alcohol.
Scientific Research Applications
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be used to synthesize biologically active molecules for research purposes.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, indole derivatives can interact with enzymes, receptors, and ion channels, modulating their activity. The specific mechanism depends on the structure of the derivative and its target. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation, while others modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: Lacks the methoxyethyl group, making it less versatile in certain synthetic applications.
1-(2-Hydroxyethyl)-1H-indole-4-carbaldehyde: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, which affects its reactivity and solubility.
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde: The aldehyde group is at the 3-position, leading to different reactivity and applications .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(2-methoxyethyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-15-8-7-13-6-5-11-10(9-14)3-2-4-12(11)13/h2-6,9H,7-8H2,1H3 |
InChI Key |
QUTPBXQHRWRLMH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.